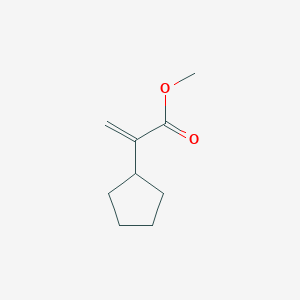

1-Methyl cyclopentyl acrylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

methyl 2-cyclopentylprop-2-enoate |

InChI |

InChI=1S/C9H14O2/c1-7(9(10)11-2)8-5-3-4-6-8/h8H,1,3-6H2,2H3 |

InChI Key |

RRIICLUYXPMEBM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C)C1CCCC1 |

Origin of Product |

United States |

Monomer Synthesis and Derivatization Methodologies for 1 Methyl Cyclopentyl Acrylate

Elucidation of Esterification Pathways for 1-Methyl Cyclopentyl Acrylate (B77674)

The synthesis of 1-methyl cyclopentyl acrylate can be achieved through several esterification pathways, with the choice of method often depending on factors such as precursor availability, desired yield, and process simplicity.

A primary and documented route involves a two-step process. The first step is the synthesis of the precursor alcohol, 1-methylcyclopentanol (B105226). This is typically achieved via a Grignard reaction, where cyclopentanone (B42830) is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide). The subsequent step involves the esterification of the tertiary alcohol, 1-methylcyclopentanol, with an activated form of acrylic acid, such as acryloyl chloride, in the presence of an organic base. This method is effective for producing the target ester with a high yield, reported to be over 60%.

Alternative, more direct esterification methods, while not specifically detailed for this compound in readily available literature, are theoretically applicable. These include:

Transesterification : This pathway would involve reacting a simple acrylic acid ester, such as methyl acrylate or ethyl acrylate, with 1-methylcyclopentanol in the presence of a catalyst. This method can be advantageous as it often proceeds under milder conditions than direct acid-catalyzed esterification. Various catalysts, including metal-based compounds and enzymes, can be employed to facilitate this reaction.

The selection of the pathway is a critical consideration, balancing yield, reaction conditions, and byproduct formation.

Green Chemistry Principles in the Synthesis of Cyclopentyl Acrylates

The application of green chemistry principles to the synthesis of cyclopentyl acrylates aims to reduce the environmental impact by utilizing renewable resources and minimizing hazardous waste.

Exploration of Bio-based Feedstocks for Sustainable Production

A key aspect of green synthesis is the use of renewable, bio-based feedstocks. For cyclopentyl acrylates, this involves sourcing both the cyclopentyl and acrylate moieties from biomass.

Bio-based Cyclopentanone : The precursor for the cyclopentyl ring, cyclopentanone, can be sustainably produced from biomass-derived furfural (B47365). nih.govrsc.org Furfural is a platform chemical obtained from the dehydration of C5 sugars found in lignocellulosic biomass, such as agricultural waste. nih.gov Catalytic hydrogenation and rearrangement of furfural can yield cyclopentanone, providing a green alternative to petroleum-based synthesis routes. nih.gov

Bio-based Acrylic Acid : The acrylate portion can also be derived from renewable sources. Lactic acid, produced via the fermentation of carbohydrates (like sugar and starch), can be catalytically dehydrated to produce "green" acrylic acid. chemicalbook.com Another promising route involves the dehydration of 3-hydroxypropionic acid (3-HP), which can be produced by fermenting sugars from lignocellulosic hydrolysate. chemicalbook.comresearchgate.net

Application of Environmentally Benign Solvents in Synthesis

Traditional organic solvents often used in esterification, such as chlorinated hydrocarbons, contribute to volatile organic compound (VOC) emissions and pose health risks. Green chemistry encourages their replacement with more benign alternatives.

Supercritical Carbon Dioxide (scCO₂) : As a reaction medium, scCO₂ is non-toxic, non-flammable, and easily recoverable. nih.govresearchgate.net It has been shown to be an effective solvent for lipase-catalyzed esterification reactions, with studies demonstrating significantly higher yields compared to solvent-free or hexane-based systems. chemicalbook.com Its properties can be tuned by adjusting temperature and pressure, offering control over the reaction environment. nih.gov

Ionic Liquids (ILs) : These salts, which are liquid at low temperatures, have negligible vapor pressure and high thermal stability, making them attractive green solvents. researchgate.net They can also function as catalysts. For instance, Brønsted acidic ionic liquids can serve as both the solvent and catalyst in esterification reactions. google.com

Solvent-Free Synthesis : The most environmentally friendly approach is to conduct the reaction without any solvent. This minimizes waste and simplifies product purification. Solvent-free methods have been successfully applied to the synthesis of various acrylic resins and pressure-sensitive adhesives, often utilizing reactive diluents that become part of the final product. chemicalbook.comyoutube.com

The following table summarizes the key green solvents and their advantages in esterification processes.

| Solvent Type | Key Advantages | Example Application |

|---|---|---|

| Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, easily recoverable, tunable properties. nih.govchemicalbook.com | Lipase-catalyzed esterification of fatty acids. chemicalbook.com |

| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, can act as catalysts. researchgate.netgoogle.com | Esterification of acrylic acid with alcohols. |

| Solvent-Free Systems | Eliminates solvent waste, simplifies purification, reduces VOCs. chemicalbook.comyoutube.com | Synthesis of acrylic polyols and pressure-sensitive adhesives. chemicalbook.com |

Functionalization Strategies for the Cyclopentyl Moiety

Functionalizing the cyclopentyl moiety of this compound presents a significant chemical challenge due to the inert nature of the saturated cycloalkane C-H bonds. Direct modification of the ester is difficult. Therefore, functionalization strategies primarily focus on modifying the precursor alcohol, 1-methylcyclopentanol, before the esterification step.

Even with the precursor, options are limited. Dehydration of 1-methylcyclopentanol leads to the formation of 1-methylcyclopentene, which can then undergo further reactions like hydroboration-oxidation to introduce a hydroxyl group at the less substituted position, yielding 2-methylcyclopentanol. However, this changes the core structure of the alcohol.

A more advanced and emerging field is the direct C–H functionalization of saturated rings. Recent research has demonstrated the possibility of palladium-catalyzed transannular γ-C–H arylation of cyclopentane (B165970) carboxylic acids. nih.gov This type of reaction, while not directly applicable to the non-acidic cyclopentyl group in the target monomer, points towards future possibilities for direct, selective functionalization of saturated carbocycles. Such methods could, in theory, be adapted to introduce functional groups onto the cyclopentane ring, but they remain complex and are not yet standard synthetic procedures for this type of molecule.

Comparative Analysis of Synthetic Routes for Analogous Cyclic Acrylate and Methacrylate (B99206) Monomers

The synthetic methodologies for this compound can be compared with those for analogous cyclic monomers, such as cyclohexyl acrylate and 1-methylcyclopentyl methacrylate, to highlight differences in reaction pathways and conditions.

This compound : As established, a common route is the reaction of 1-methylcyclopentanol with acryloyl chloride in the presence of a base like triethylamine (B128534). This approach is often preferred for tertiary alcohols to avoid the elimination side reactions common with strong acid catalysis.

1-Methylcyclopentyl Methacrylate : The synthesis of the methacrylate analog follows a very similar pathway. 1-Methylcyclopentanol is reacted with methacryloyl chloride, also in the presence of triethylamine and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com This indicates that the choice between forming the acrylate or methacrylate ester primarily depends on the selection of the corresponding acyl chloride.

Cyclohexyl Acrylate : The synthesis of this secondary acrylate can be achieved through more varied routes. A common industrial method is the direct acid-catalyzed esterification of cyclohexanol (B46403) with acrylic acid, often using a catalyst like p-toluenesulfonic acid and a water-entraining solvent like cyclohexane (B81311) to drive the reaction to completion. chemicalbook.com Transesterification, reacting cyclohexanol with methyl acrylate, is another viable pathway. chemicalbook.com The use of a secondary alcohol (cyclohexanol) makes it less susceptible to dehydration compared to a tertiary alcohol, allowing for the use of direct Fischer esterification.

The table below provides a comparative overview of the synthetic routes for these monomers.

| Monomer | Primary Alcohol Reactant | Acyl Reactant | Common Reaction Type | Typical Catalyst/Reagent |

|---|---|---|---|---|

| This compound | 1-Methylcyclopentanol | Acryloyl Chloride | Acylation | Triethylamine |

| 1-Methylcyclopentyl methacrylate | 1-Methylcyclopentanol | Methacryloyl Chloride | Acylation | Triethylamine, DMAP chemicalbook.com |

| Cyclohexyl acrylate | Cyclohexanol | Acrylic Acid | Fischer Esterification | p-Toluenesulfonic acid chemicalbook.com |

| Cyclohexyl acrylate | Cyclohexanol | Methyl Acrylate | Transesterification | Acid-treated clay, Titanates chemicalbook.com |

This comparison reveals that the structure of the alcohol (tertiary vs. secondary) is a key determinant in selecting the most effective esterification strategy.

Polymerization Kinetics and Mechanistic Studies of 1 Methyl Cyclopentyl Acrylate

Investigations into Free Radical Polymerization (FRP) of 1-Methyl Cyclopentyl Acrylate (B77674)

Free radical polymerization (FRP) is a common method for polymerizing vinyl monomers like 1-methyl cyclopentyl acrylate. The process is characterized by three main stages: initiation, propagation, and termination.

Initiation Pathways and Radical Species Generation

The initiation of the free-radical polymerization of this compound typically involves the use of thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). These molecules decompose upon heating to generate primary free radicals.

For example, AIBN decomposes to yield two 2-cyanopropyl-2-yl radicals and a molecule of nitrogen gas. These highly reactive radicals then attack the vinyl double bond of a this compound monomer, forming a new, larger radical and initiating the polymerization chain. The efficiency of initiation is a critical factor, as not all generated radicals may start a polymer chain due to side reactions or recombination.

Another pathway for initiation can be photoinitiation, where a photoinitiator molecule absorbs light and cleaves to form radicals. Additionally, at elevated temperatures, thermal self-initiation of acrylate monomers can occur, although this process is generally less efficient than using a dedicated initiator.

Table 1: Common Radical Initiators for FRP

| Initiator | Decomposition Temperature (°C) | Resulting Radical Species |

|---|---|---|

| Azobisisobutyronitrile (AIBN) | 60-80 | 2-cyanopropyl-2-yl radical |

Propagation Kinetics and Chain Growth Dynamics

The propagation stage involves the rapid and sequential addition of monomer molecules to the growing polymer radical. The rate of this chain growth is determined by the propagation rate constant (k_p). The structure of this compound, specifically the bulky 1-methylcyclopentyl ester group, is expected to exert significant steric hindrance. This steric bulk is likely to reduce the propagation rate constant compared to smaller, less hindered acrylates like methyl acrylate or ethyl acrylate.

The Arrhenius equation describes the temperature dependence of the propagation rate constant:

k_p = A * exp(-E_a / (R * T))

where A is the pre-exponential factor, E_a is the activation energy for propagation, R is the gas constant, and T is the absolute temperature. The bulky side group of this compound would likely increase the activation energy for propagation, thus lowering the rate constant at a given temperature.

Termination Mechanisms and Kinetic Parameter Determination

Termination of the growing polymer chains in FRP occurs primarily through two mechanisms: combination (or coupling) and disproportionation. In combination, two growing radical chains join to form a single, longer polymer chain. In disproportionation, a hydrogen atom is transferred from one radical chain to another, resulting in two dead polymer chains, one with a saturated end and one with an unsaturated end group. The relative contribution of these two mechanisms is dependent on the specific monomer and the reaction conditions. For acrylates, combination is often a significant termination pathway.

R_p = k_p * [M] * (f * k_d * [I] / k_t)^0.5

where [M] is the monomer concentration, [I] is the initiator concentration, k_d is the initiator decomposition rate constant, and k_t is the termination rate constant. Kinetic parameters such as k_p and k_t can be determined experimentally using techniques like pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC) and electron spin resonance (ESR) spectroscopy.

Table 2: Representative Kinetic Parameters for Acrylate Polymerization

| Parameter | Description | Typical Value Range for Acrylates |

|---|---|---|

| k_d | Initiator decomposition rate constant | 10⁻⁵ - 10⁻⁴ s⁻¹ |

| k_p | Propagation rate constant | 10³ - 10⁵ L mol⁻¹ s⁻¹ |

| k_t | Termination rate constant | 10⁶ - 10⁸ L mol⁻¹ s⁻¹ |

Analysis of Chain Transfer Reactions to Monomer, Solvent, and Polymer

Chain transfer is a process where the active radical center is transferred from a growing polymer chain to another molecule, such as a monomer, solvent, or another polymer chain. This results in the termination of the growing chain and the initiation of a new one. Chain transfer reactions are crucial as they influence the molecular weight of the resulting polymer.

Chain Transfer to Monomer: The growing radical can abstract a hydrogen atom from a monomer molecule. For acrylates, the hydrogens on the ester group can be susceptible to abstraction.

Chain Transfer to Solvent: If the polymerization is carried out in a solvent, the solvent molecules can participate in chain transfer reactions. The extent of this depends on the reactivity of the solvent.

Chain Transfer to Polymer: A growing radical can abstract a hydrogen atom from the backbone of a dead polymer chain. This leads to the formation of a new radical on the polymer backbone, which can then initiate the growth of a branch, resulting in a branched polymer architecture.

The chain transfer constant (C_x = k_tr,x / k_p) is a measure of the relative rates of chain transfer and propagation.

Influence of Solvent Polarity and Concentration on Polymerization Kinetics

The choice of solvent can influence the kinetics of free radical polymerization. Solvent polarity can affect the conformation of the growing polymer chain and the monomer, which in turn can influence the rate of propagation. For acrylate polymerizations, hydrogen bonding interactions between the monomer, polymer, and solvent can play a role. While the 1-methylcyclopentyl group is non-polar, the acrylate ester group has some polarity.

The concentration of the monomer in the solvent also directly impacts the rate of polymerization, as seen in the rate equation. Higher monomer concentrations generally lead to higher polymerization rates and higher molecular weights, assuming other factors remain constant. However, at very high conversions, the viscosity of the reaction medium increases significantly, leading to diffusion-controlled reactions (the gel effect or Trommsdorff–Norrish effect), which can cause a rapid increase in the polymerization rate and molecular weight.

Controlled/Living Radical Polymerization (CRP) of this compound

Controlled/living radical polymerization (CRP) techniques offer a way to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. These methods rely on establishing a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species. While specific studies on the CRP of this compound are not widely available, the principles of common CRP methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be applied.

The bulky nature of the 1-methylcyclopentyl group would be a significant factor in CRP. It could influence the equilibrium between active and dormant species and the rates of activation and deactivation. For instance, in ATRP, the steric hindrance might affect the accessibility of the catalyst to the dormant chain end. In RAFT, the bulky side group could influence the rate of addition to the RAFT agent and the subsequent fragmentation step. It is anticipated that the polymerization of this compound via CRP would likely proceed at a slower rate compared to less sterically hindered acrylates, but would still allow for the synthesis of well-defined polymers.

Table 3: Comparison of FRP and CRP

| Feature | Free Radical Polymerization (FRP) | Controlled/Living Radical Polymerization (CRP) |

|---|---|---|

| Molecular Weight Control | Poor | Good |

| Polydispersity Index (PDI) | High (>1.5) | Low (<1.5) |

| Polymer Architecture | Linear or branched | Complex architectures possible (block, star, etc.) |

| Chain Termination | Irreversible | Reversible deactivation, minimal termination |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile method of controlled radical polymerization (CRP) that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity). The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). The polymerization proceeds via a degenerative transfer mechanism, where the growing polymer chains reversibly attach and detach from the RAFT agent. This process ensures that all chains have a similar probability of growth, leading to uniform polymer sizes.

The key to a successful RAFT polymerization is the selection of an appropriate RAFT agent that is suitable for the specific monomer and reaction conditions. For acrylates, including sterically hindered ones like this compound, dithiobenzoates and trithiocarbonates are commonly effective. The bulky 1-methyl cyclopentyl group can influence the kinetics of the RAFT process. The steric hindrance may affect the rates of addition to the RAFT agent and fragmentation of the intermediate radical, which are crucial steps in the RAFT equilibrium. Kinetic studies typically show a linear increase in molecular weight with monomer conversion and low polydispersity index (PDI) values, confirming the controlled nature of the polymerization.

Below is a table summarizing typical conditions for the RAFT polymerization of bulky acrylate monomers, which can be considered representative for this compound.

Table 1: Representative Conditions for RAFT Polymerization of Bulky Acrylates

| Parameter | Value |

|---|---|

| Monomer | Bulky Acrylate (e.g., Isobornyl Acrylate) |

| RAFT Agent | 2-Cyano-2-propyl dodecyl trithiocarbonate |

| Initiator | AIBN (Azobisisobutyronitrile) |

| Solvent | Toluene or 1,4-Dioxane |

| Temperature | 70-90 °C |

| [Monomer]:[RAFT Agent]:[Initiator] Ratio | 100:1:0.2 |

| Typical PDI | < 1.25 |

Atom Transfer Radical Polymerization (ATRP) of Cyclopentyl Acrylates

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that relies on a reversible halogen atom transfer catalyzed by a transition metal complex, typically copper-based. cmu.edu In ATRP, a dynamic equilibrium is established between active, propagating radical species and dormant species (alkyl halides). This equilibrium keeps the concentration of active radicals low, thereby minimizing termination reactions and allowing for controlled chain growth.

The polymerization of acrylates via ATRP is well-established. For a monomer like this compound, the bulky ester group is not expected to interfere with the fundamental mechanism but may influence the polymerization rate. The choice of the ligand for the copper catalyst is critical for achieving good control. Highly active catalyst systems, such as those using ligands like tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN), have been shown to facilitate the ATRP of acrylates even at ambient temperatures. cmu.edu Kinetic analysis of such polymerizations typically reveals a first-order dependence on monomer concentration and a linear evolution of molecular weight with conversion, characteristic of a living process. cmu.edu

The following table provides an example of experimental conditions for the ATRP of a representative acrylate, which would be a suitable starting point for the polymerization of this compound.

Table 2: Typical Conditions for ATRP of Acrylates

| Parameter | Value |

|---|---|

| Monomer | Methyl Acrylate (MA) |

| Initiator | Ethyl 2-bromopropionate (EBiB) |

| Catalyst | Copper(I) Bromide (CuBr) |

| Ligand | PMDETA or Me6TREN |

| Solvent | Anisole or Bulk |

| Temperature | 22-90 °C cmu.educmu.edu |

| [Monomer]:[Initiator]:[CuBr]:[Ligand] Ratio | 200:1:0.5:0.5 cmu.edu |

| Typical PDI | 1.1 - 1.3 cmu.edu |

Nitroxide-Mediated Polymerization (NMP) Approaches

Nitroxide-Mediated Polymerization (NMP) is a CRP method that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain radical. icp.ac.ru This reversible capping establishes an equilibrium between active propagating chains and dormant alkoxyamine species. The C–ON bond in the alkoxyamine at the chain end can undergo reversible thermal homolysis, releasing the polymer radical and the nitroxide. mdpi.com This process allows for controlled polymerization, particularly for styrene-based monomers.

While NMP of acrylates has been more challenging than that of styrenes, the development of second-generation nitroxides, such as N-tert-butyl-N-(1-diethyl phosphono-2,2-dimethylpropyl) nitroxide (SG1), has enabled successful and controlled polymerization of acrylate monomers. acs.org For the NMP of this compound, the use of an SG1-based system would be the preferred approach. A key strategy to achieve good control over acrylate polymerization is often the addition of a small amount of free nitroxide at the beginning of the reaction. acs.org This helps to regulate the concentration of propagating radicals and minimize irreversible termination, leading to polymers with predictable molecular weights and low polydispersities. acs.org

Table 3: General Conditions for SG1-Mediated NMP of Acrylates

| Parameter | Value |

|---|---|

| Monomer | Functional Acrylate (e.g., 2-Hydroxyethyl Acrylate) acs.org |

| Initiator | SG1-based alkoxyamine (e.g., MONAMS) acs.org |

| Free Nitroxide | SG1 (5-10 mol% relative to initiator) acs.org |

| Solvent | Bulk or 1,4-Dioxane |

| Temperature | 110-125 °C |

| Typical PDI | < 1.4 acs.org |

Cobalt-Mediated Radical Polymerization (CMRP) Investigations

Cobalt-Mediated Radical Polymerization (CMRP) utilizes organocobalt complexes to control radical polymerization. researchgate.net This technique can proceed through two primary mechanisms: reversible termination (RT) and degenerative transfer (DT). In the RT mechanism, a cobalt(II) species reversibly captures the growing polymer radical to form a dormant organocobalt(III) species. In the DT mechanism, the radical on a growing chain is exchanged with the organic group of a dormant organocobalt(III) complex.

CMRP has proven to be particularly effective for the controlled polymerization of acrylate monomers. monash.edu The use of cobalt complexes, such as cobalt(II) acetylacetonate (B107027) [Co(acac)2], in conjunction with a conventional radical initiator, allows for the synthesis of well-defined polyacrylates. nih.gov For monomers like this compound, which lack a β-hydrogen, polymerization is capable of proceeding in a pseudo-living manner through the 'persistent radical' effect. monash.edu Kinetic studies demonstrate that CMRP can produce polymers with low polydispersity and molecular weights that increase linearly with conversion, indicating a well-controlled process. acs.org

Table 4: Representative System for Cobalt-Mediated Radical Polymerization of Acrylates

| Parameter | Value |

|---|---|

| Monomer | Acrylic Acid / Acrylonitrile nih.govacs.org |

| Cobalt Complex | [Co(acac)2] or Cobalt Porphyrins nih.govacs.org |

| Initiator | Azo initiator (e.g., V-70) nih.govacs.org |

| Solvent | Water, DMSO, or organic solvents nih.govacs.org |

| Temperature | 0-60 °C nih.gov |

| Typical PDI | 1.1 - 1.3 nih.gov |

Photo-initiated Polymerization and UV Curing of this compound

Photo-initiated polymerization, commonly known as UV curing, is a rapid and energy-efficient method for converting liquid monomers into solid polymers. The process is initiated by exposing a formulation containing the monomer and a photoinitiator to ultraviolet (UV) light. The photoinitiator absorbs the UV radiation and generates reactive species, typically free radicals, which then initiate the polymerization of the acrylate double bonds.

For this compound, this process would lead to the formation of a crosslinked polymer network, resulting in a hard, durable material. The kinetics of UV curing can be studied using techniques like photo-differential scanning calorimetry (photo-DSC), which measures the heat evolved during the exothermic polymerization reaction. mdpi.com The rate of polymerization and the final degree of conversion are influenced by factors such as UV light intensity, exposure time, and the concentration and type of photoinitiator. mdpi.comresearchgate.net Higher UV intensity generally leads to a faster curing speed and a higher degree of cure. mdpi.com The bulky 1-methyl cyclopentyl group might lead to a lower final conversion compared to smaller acrylates due to steric hindrance and reduced chain mobility in the densely crosslinked network.

Table 5: Kinetic Parameters for UV Curing of Acrylate Systems Studied by Photo-DSC

| Parameter | Condition | Result |

|---|---|---|

| System | Acrylate Resin with Photoinitiator | - |

| UV Intensity | Increasing from 10 to 50 mW/cm² | Polymerization rate increases; Time to reach peak maximum decreases mdpi.com |

| Exposure Time | Increasing from 1 to 10 seconds | Degree of conversion increases, then plateaus researchgate.net |

| Atmosphere | Nitrogen vs. Air | Curing is faster and more complete in N₂ due to oxygen inhibition in air netzsch.com |

| Temperature | Increasing from 25 to 85 °C | Photopolymerization rate and final conversion can increase nih.gov |

Self-Initiation Phenomena in Acrylate Polymerization

Acrylate monomers can undergo thermal self-initiation at elevated temperatures (typically above 120-140 °C) without the need for a conventional radical initiator. nih.govmdpi.com This phenomenon is of significant industrial relevance for high-temperature polymerization processes. While the exact mechanism of self-initiation for acrylates is still a subject of research, it is understood to be different from the well-established Diels-Alder mechanism for styrene. upenn.edu

Computational and experimental studies suggest that the process for acrylates likely involves the formation of diradicals or monoradicals through interactions between monomer molecules. upenn.edu The polymerization of n-butyl acrylate, for example, has been shown to self-initiate even at temperatures as low as 80 °C, although the rate is very slow. nih.gov For this compound, it is expected that it would also exhibit thermal self-initiation at high temperatures, a characteristic shared by other acrylate monomers. This process typically leads to polymers with lower molecular weights and broader polydispersity compared to controlled polymerization methods. upenn.edu

Table 6: Temperature Dependence of Self-Initiated Polymerization for n-Butyl Acrylate (Bulk)

| Temperature (°C) | Time to ~80% Conversion (min) |

|---|---|

| 80 | ~400 |

| 100 | ~150 |

| 120 | ~60 |

Data adapted from kinetic plots for n-butyl acrylate polymerization. nih.gov

Stereocontrol and Tacticity Considerations in this compound Polymerization

The stereochemistry, or tacticity, of a polymer chain significantly influences its physical and mechanical properties. anu.edu.au Tacticity describes the relative orientation of chiral centers along the polymer backbone. In radical polymerization, achieving stereocontrol is challenging due to the planar nature of the propagating radical, which typically leads to atactic (random) polymers. rsc.org

However, for monomers with bulky side groups, such as this compound, steric interactions can play a crucial role in directing the stereochemistry of the polymerization. anu.edu.au The large cycloaliphatic group can create a steric bias, favoring a specific mode of monomer addition to the growing chain. Theoretical and experimental studies on other bulky acrylates and methacrylates have shown a correlation between the size of the ester side chain and the resulting polymer tacticity. anu.edu.au For instance, the polymerization of isobornyl acrylate, another bulky cyclic monomer, shows a tendency towards increased isotactic content. rsc.org It is plausible that the polymerization of this compound would also result in a polymer with a higher degree of stereoregularity compared to simple alkyl acrylates. Furthermore, strategies such as using specific solvents (e.g., fluoroalcohols) or applying high electric fields have been shown to influence tacticity in the radical polymerization of bulky monomers. rsc.orgchimia.ch

Table 7: Effect of Electric Field on Tacticity of Poly(isobornyl acrylate)

| Electric Field Strength (kV cm⁻¹) | Isotactic Triad Content (mm, %) |

|---|---|

| 0 | ~16 |

Data demonstrates the potential for external stimuli to influence stereocontrol in bulky acrylates. rsc.org

Copolymerization Behavior and Microstructure of 1 Methyl Cyclopentyl Acrylate Systems

Determination of Reactivity Ratios and Monomer Sequence Distribution

The determination of monomer reactivity ratios is fundamental to understanding and controlling copolymerization processes. These ratios, typically denoted as r₁ and r₂, describe the relative reactivity of a growing polymer chain radical towards the two different monomers in the system. youtube.com For a copolymerization involving 1-methyl cyclopentyl acrylate (B77674) (M₁) and a comonomer (M₂), the reactivity ratios would be defined as:

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of M₁ to a growing chain ending in M₁ (k₁₁) to the rate constant for the addition of M₂ to a growing chain ending in M₁ (k₁₂).

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of M₂ to a growing chain ending in M₂ (k₂₂) to the rate constant for the addition of M₁ to a growing chain ending in M₂ (k₂₁).

Experimentally, these ratios are determined by carrying out copolymerizations at low conversions with various initial monomer feed compositions. youtube.com The resulting copolymer composition is then measured, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis. asianpubs.org Methods such as the Fineman-Ross and Kelen-Tüdős linearization methods, or more accurate nonlinear least-squares analysis, are then used to calculate the reactivity ratios from the feed and copolymer composition data. asianpubs.org

The product of the reactivity ratios (r₁r₂) indicates the type of copolymer formed:

r₁r₂ ≈ 1 (Ideal Copolymerization) : The monomers are randomly distributed along the polymer chain.

r₁r₂ < 1 (Alternating Tendency) : The monomers tend to alternate along the chain.

r₁r₂ > 1 (Block Tendency) : Long sequences of each monomer are more likely to form.

Once the reactivity ratios are known, the monomer sequence distribution (the arrangement of monomer units along the copolymer chain) can be statistically predicted. mdpi.com This microstructure, including the prevalence of different dyad and triad sequences (e.g., M₁M₁, M₁M₂, M₂M₂), is crucial as it directly influences the final properties of the copolymer. mdpi.comkpi.ua

No specific reactivity ratios for the copolymerization of 1-methyl cyclopentyl acrylate with any comonomer were found in the available search results.

Probing Penultimate Unit Effects in Copolymerization Propagation

The terminal model, which assumes that the reactivity of a growing polymer chain depends only on the identity of its terminal monomer unit, is the simplest model for copolymerization. kpi.ua However, in some systems, the second-to-last monomer unit (the penultimate unit) can also influence the rate of monomer addition. researchgate.netscispace.com This "penultimate unit effect" is particularly common when monomers have bulky substituents or strong polar interactions. scispace.com

For a system including this compound, the bulky cycloalkyl group could sterically hinder the approach of incoming monomers, making a penultimate unit effect plausible. Investigating this would require a more complex kinetic model involving eight propagation reactions instead of the four used in the terminal model. researchgate.net The presence of a penultimate effect is typically confirmed by observing deviations from the terminal model when fitting experimental copolymer composition data or through detailed analysis of triad and tetrad sequence distributions in the copolymer microstructure. researchgate.net Computational quantum chemistry studies can also provide insight into the transition states of the propagation reactions to probe for such effects. researchgate.net

Specific studies probing the penultimate unit effect in the copolymerization of this compound were not identified in the performed searches. A study on the similar compound, 1-ethylcyclopentyl methacrylate (B99206), did find that the penultimate unit effect was implicit in its copolymerization with methyl methacrylate. researchgate.net

Azeotropic Composition Studies in Copolymerization Systems

An azeotropic point in copolymerization occurs when the composition of the copolymer being formed is identical to the composition of the monomer feed. copoldb.jpscispace.com This is a significant phenomenon from a practical standpoint because, at this specific feed ratio, the copolymer composition does not drift as the monomers are consumed, allowing for the synthesis of a chemically homogeneous copolymer even at high conversions. scispace.com

Azeotropic copolymerization can only occur when both reactivity ratios (r₁ and r₂) are less than one (r₁ < 1 and r₂ < 1), which corresponds to systems with a tendency toward alternation. copoldb.jp The existence and composition of an azeotrope for a this compound system would depend on its specific reactivity ratios with a given comonomer. If these ratios were determined, the azeotropic feed composition (f₁) could be calculated using the following equation:

f₁ = (1 - r₂) / (2 - r₁ - r₂)

Without established reactivity ratios for this compound, no information regarding potential azeotropic compositions is available.

Impact of Comonomer Structure on Copolymerization Kinetics and Properties

Electronic Effects : Electron-donating or electron-withdrawing groups on the comonomer can alter the reactivity of its double bond and the radical stability of the growing chain, thereby affecting the reactivity ratios.

Polarity and Functionality : The polarity of the comonomer influences solubility and can affect reaction kinetics, particularly in different solvents. rsc.org Functional groups (e.g., hydroxyl, carboxylic acid) can introduce specific interactions like hydrogen bonding, which can alter monomer reactivity and impart specific properties like adhesion or hydrophilicity to the final copolymer. rsc.orgsapub.org

For example, copolymerizing this compound with a small, non-bulky comonomer like methyl acrylate would likely result in different kinetics and properties compared to copolymerization with a bulky monomer like styrene or a functional monomer like acrylic acid. sapub.orgmdpi.comvt.edu The glass transition temperature (Tg), mechanical strength, and chemical resistance of the copolymer are all directly tied to the nature of the comonomer and its distribution in the polymer chain.

No comparative studies detailing the impact of different comonomer structures on the copolymerization kinetics and properties of this compound were found.

Investigation of Grafting Mechanisms in Blends and Copolymers

Graft copolymers are branched polymers consisting of a main polymer backbone with one or more side chains of a different chemical composition. cmu.edu The synthesis of graft copolymers involving this compound can be achieved through several primary mechanisms:

"Grafting from" : This method involves creating active initiation sites along a pre-existing polymer backbone, from which this compound chains are then grown. mdpi.comnih.gov For example, a polymer backbone could be modified to contain initiator fragments for a controlled radical polymerization like Atom Transfer Radical Polymerization (ATRP), which would then be used to polymerize this compound. rsc.org

"Grafting to" : In this approach, pre-formed polymer chains with reactive end-groups are attached to a polymer backbone that has complementary reactive sites. mdpi.com This method can be limited by the steric hindrance of attaching large polymer chains to a backbone.

"Grafting through" (Macromonomer Method) : This technique involves the copolymerization of a conventional monomer (like this compound) with a "macromonomer"—a polymer chain that has a polymerizable group (like a vinyl or acrylate group) at one end. cmu.edunih.gov The reactivity ratios of the small monomer and the macromonomer are critical in determining the distribution and spacing of the grafted chains. cmu.edu

These grafting techniques allow for the combination of distinct polymer properties into a single material. For instance, grafting hydrophilic polymer chains onto a poly(this compound) backbone could create an amphiphilic copolymer suitable for emulsification or biomedical applications.

No specific research detailing the synthesis or investigation of graft copolymers or blends specifically utilizing this compound was identified in the literature search.

Advanced Analytical Methodologies for 1 Methyl Cyclopentyl Acrylate and Its Polymers

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the detailed structural elucidation of both the monomer, 1-methyl cyclopentyl acrylate (B77674), and its resulting polymer, poly(1-methyl cyclopentyl acrylate). These methods provide insights into the molecular structure, functional groups, and, in the case of the polymer, its microstructure and end-groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, In-situ NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of organic molecules.

¹H NMR and ¹³C NMR of this compound

The ¹H NMR spectrum of this compound provides information on the different proton environments in the molecule. A patent for the synthesis of this compound provides the following experimental chemical shifts rsc.org:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic (=CH₂) | 6.330 - 6.283 | dd | |

| Vinylic (=CH) | 6.084 - 6.015 | q | |

| Vinylic (=CH₂) | 5.749 - 5.719 | dd | |

| Cyclopentyl (-CH₂-) | 2.164 - 2.118 | m | |

| Cyclopentyl (-CH₂-) | 1.756 - 1.613 | m | |

| Methyl (-CH₃) | 1.588 | s |

Data obtained from a 300 MHz NMR spectrum in CDCl₃.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 |

| Vinylic (=CH) | ~130 |

| Vinylic (=CH₂) | ~128 |

| Quaternary Cyclopentyl (C-O) | ~80 |

| Cyclopentyl (-CH₂-) | ~35 |

| Cyclopentyl (-CH₂-) | ~24 |

| Methyl (-CH₃) | ~28 |

NMR of Poly(this compound)

For the polymer, NMR spectroscopy is crucial for determining the tacticity (the stereochemistry of the polymer chain). The signals for the polymer backbone protons and carbons will be broadened compared to the monomer.

2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign the proton and carbon signals for both the monomer and the polymer. For poly(this compound), 2D NMR would be particularly useful in resolving overlapping signals in the polymer backbone and determining the stereochemical arrangement of the cyclopentyl groups along the chain iupac.orgresearchgate.netresearchgate.netzlibrary.to.

In-situ NMR

In-situ NMR spectroscopy can be used to monitor the polymerization of this compound in real-time. This technique allows for the determination of reaction kinetics by tracking the disappearance of monomer signals and the appearance of polymer signals over time rsc.orgchemrxiv.orgd-nb.info.

Infrared (IR) and Raman Spectroscopy (FT-IR, ATR-FTIR)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

For this compound, the key characteristic absorption bands in the FT-IR spectrum are expected to be:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ester) | ~1725 | Strong, sharp absorption |

| C=C (vinylic) | ~1635 | Medium absorption |

| C-O (ester) | ~1170 | Strong absorption |

| C-H (cyclopentyl) | ~2870-2960 | Stretching vibrations |

Upon polymerization to poly(this compound), the characteristic C=C stretching vibration at ~1635 cm⁻¹ will disappear, while the other bands, particularly the strong C=O ester band, will remain spectroscopyonline.com.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond in the acrylate monomer is expected to show a strong Raman scattering band, making this technique particularly useful for monitoring the polymerization process imim.plthermofisher.cn.

Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) for Polymer End-Group Analysis

Mass spectrometry techniques are vital for determining the molecular weight and, crucially, the end-groups of polymer chains.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large molecules like polymers with minimal fragmentation rsc.orgrsc.orgresearchgate.netnih.govyoutube.com. For poly(this compound), MALDI-TOF would provide a spectrum showing a distribution of polymer chains, where each peak corresponds to a specific chain length. From the mass of the repeating unit (154.21 g/mol for this compound), the mass of the end-groups can be determined, providing valuable information about the initiation and termination steps of the polymerization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is another soft ionization technique that is particularly useful for analyzing polar polymers and can be coupled with liquid chromatography (LC) for separation prior to mass analysis researcher.lifenih.govsoton.ac.ukfigshare.comresearchgate.net. ESI-MS can provide detailed information on the end-groups of poly(this compound) and can be used to identify different polymer populations with varying end-group functionalities.

Chromatographic Separations for Molecular Weight and Composition

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers nsf.govresolvemass.cashimadzu.comnih.govlcms.cz. In GPC, a polymer solution is passed through a column packed with porous gel; larger molecules elute first, followed by smaller molecules. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.

For a typical radical polymerization of an acrylate monomer, the following GPC data might be expected for poly(this compound):

| Parameter | Illustrative Value | Description |

| Mn ( g/mol ) | 15,000 | Number-average molecular weight |

| Mw ( g/mol ) | 25,000 | Weight-average molecular weight |

| PDI (Mw/Mn) | 1.67 | Polydispersity Index |

Thermal Analysis of Poly(this compound)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated or cooled. For an amorphous polymer like poly(this compound), the most important thermal property measured by DSC is the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Based on structurally similar poly(cyclic acrylates), the Tg of poly(this compound) is expected to be in the range of 50-100 °C.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and decomposition profile of a polymer. For poly(this compound), a TGA thermogram would show the onset of decomposition and the temperature at which maximum weight loss occurs. The decomposition of polyacrylates typically begins above 200 °C youtube.comnetzsch.comtainstruments.comresearchgate.net.

| Thermal Property | Illustrative Value | Method |

| Glass Transition Temperature (Tg) | 75 °C | DSC |

| Onset of Decomposition (Tonset) | 250 °C | TGA |

| Temperature of Maximum Decomposition Rate | 350 °C | TGA |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal transitions of a polymer as it is subjected to a controlled temperature program. mdpi.com By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can identify key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). sigmaaldrich.com

For amorphous polymers like those typically formed from acrylic monomers, the most significant thermal event observed in DSC is the glass transition. The glass transition temperature is a critical parameter as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. kpi.ua This transition is accompanied by a step-like change in the heat capacity of the material, which is detected by the DSC instrument. sigmaaldrich.comkpi.ua

Table 1: Representative Glass Transition Temperatures (Tg) of Various Polyacrylates Below is an interactive table showing the glass transition temperatures for several common polyacrylates, which helps in contextualizing the potential Tg range for poly(this compound).

| Polymer | Glass Transition Temperature (Tg) in °C |

| Poly(methyl acrylate) | 10 |

| Poly(ethyl acrylate) | -24 |

| Poly(n-butyl acrylate) | -54 |

| Poly(cyclohexyl acrylate) | 25 kpi.ua |

| Poly(isobornyl acrylate) | 94 |

Note: These values are representative and can vary based on factors like molecular weight and measurement conditions. sigmaaldrich.com

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability and degradation profile of a polymer. nih.gov The method involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). rsc.org The resulting TGA curve plots the percentage of weight loss against temperature, providing information on decomposition temperatures, the presence of volatile components, and the amount of residual char. mdpi.comresearchgate.net

For polyacrylates, thermal degradation is a complex process that can involve several mechanisms, including chain scission, depolymerization, and decomposition of the ester side groups. marquette.eduresearchgate.netmdpi.com The specific degradation pathway and the temperatures at which weight loss occurs are dependent on the chemical structure of the monomer unit. researchgate.net

Specific TGA data for poly(this compound) is not available. However, the thermal stability of polyacrylates generally begins to decrease significantly at temperatures above 200°C. mdpi.com For example, the thermal degradation of poly(methyl methacrylate) (PMMA) can occur in multiple stages, with significant decomposition often observed in the range of 300°C to 400°C. mdpi.commdpi.com The stability of the polymer can be influenced by factors such as molecular weight and the presence of any additives. mdpi.com

Table 2: Representative Thermal Degradation Data for Polyacrylates from TGA This interactive table presents typical thermal degradation temperatures for common polyacrylates, indicating the onset of decomposition and the temperature of maximum decomposition rate.

| Polymer | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) |

| Poly(methyl methacrylate) (PMMA) | ~280-300 | ~365 |

| Poly(butyl acrylate) (PBA) | ~350 | ~405 nist.gov |

| Poly(2-ethylhexyl acrylate) | ~300 | ~380 |

Note: These values are approximations and can be influenced by the experimental conditions, such as heating rate and atmosphere. mdpi.comresearchgate.net

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to characterize the viscoelastic properties of polymers. researchgate.net It works by applying a sinusoidal stress to a sample and measuring the resultant strain. manchester.ac.uk This allows for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response of the material. researchgate.net The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the material's damping ability. researchgate.net

These viscoelastic properties are highly dependent on temperature and frequency. researchgate.net A typical DMA experiment involves a temperature sweep at a fixed frequency. As the temperature increases, a polymer will transition from a rigid, glassy state with a high storage modulus to a softer, rubbery state with a much lower storage modulus. nih.gov The glass transition (Tg) is often identified as the temperature at the peak of the tan δ curve or the inflection point in the storage modulus curve. nih.gov

While specific DMA data for poly(this compound) is not published, the viscoelastic behavior of other polyacrylates provides a general understanding. For polyacrylates, the storage modulus in the glassy region is typically in the GPa range. As the material passes through its glass transition, the storage modulus can drop by several orders of magnitude. nih.gov

Table 3: Representative Viscoelastic Properties of a Generic Polyacrylate This interactive table illustrates how the storage modulus, loss modulus, and tan delta of a typical amorphous polyacrylate might change with temperature.

| Temperature (°C) | Storage Modulus (E') (Pa) | Loss Modulus (E'') (Pa) | Tan Delta (δ) |

| 0 | 2.5 x 10⁹ | 5.0 x 10⁷ | 0.02 |

| 20 | 2.0 x 10⁹ | 1.0 x 10⁸ | 0.05 |

| 40 (Tg region) | 5.0 x 10⁷ | 8.0 x 10⁷ | 1.6 |

| 60 | 3.0 x 10⁶ | 1.5 x 10⁶ | 0.5 |

| 80 | 2.5 x 10⁶ | 1.0 x 10⁶ | 0.4 |

Note: The values in this table are illustrative for a hypothetical polyacrylate and are intended to demonstrate the typical changes in viscoelastic properties across the glass transition.

Surface and Morphological Characterization (e.g., Atomic Force Microscopy, AFM)

The surface and morphological characteristics of polymer films are crucial for many applications as they influence properties such as adhesion, friction, and appearance. Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information about a material's surface at the nanoscale.

In the context of poly(this compound), AFM would be used to visualize the surface of a film cast from the polymer. For a typical amorphous polyacrylate, one would expect to see a relatively smooth and featureless surface. However, AFM can reveal subtle surface features, defects, or the effects of processing conditions. If the polymer were part of a blend or copolymer, AFM could be used to identify phase separation and characterize the size and distribution of the different domains. The technique can operate in different modes, such as tapping mode, to minimize damage to the soft polymer surface while providing detailed morphological data. While no specific AFM studies on poly(this compound) are documented, the application of AFM to other polyacrylate systems has demonstrated its utility in revealing nanoscale surface structure.

Theoretical and Computational Chemistry Applied to 1 Methyl Cyclopentyl Acrylate

Quantum Chemistry Calculations for Reaction Mechanisms and Energetics

Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the elementary steps of free-radical polymerization. These methods provide detailed information on the electronic structure of reactants, transition states, and products, which is crucial for understanding reaction pathways and calculating kinetic parameters. nih.gov

Density Functional Theory (DFT) has become a popular and effective method for calculating the electronic structures of molecules due to its favorable balance between accuracy and computational cost. ulisboa.pt It is widely used to model the reactivity of various acrylates and methacrylates to understand how factors like the size and nature (linear vs. cyclic) of the pendant group affect their polymerizability. researchgate.net

For the free-radical polymerization of acrylates, the key kinetic parameters are the propagation rate coefficient (k_p) and the termination rate coefficient (k_t). researchgate.net DFT calculations can be employed to model the transition states of these reactions. For instance, functionals like B3LYP and M06-2X are used for geometry optimization, while higher-level functionals such as MPWB1K can yield activation energies that are in very good agreement with experimental data. nih.govulisboa.ptugent.be

The propagation step involves the addition of a monomer to the growing polymer radical. The structure of the ester group, in this case, the 1-methyl cyclopentyl group, would influence the steric hindrance and electronic environment of the transition state, thereby affecting the k_p value. Studies on other acrylates have shown that the size of the ester group can influence propagation rates, an effect that appears to be entropic in origin. rsc.org For termination, which can occur via combination or disproportionation, DFT calculations combined with molecular dynamics can elucidate the preferred pathway. nih.gov For many acrylates, disproportionation is found to be the exclusive termination mechanism at room temperature. nih.gov

Table 1: Representative Propagation Kinetic Parameters for Acrylate (B77674) Monomers Calculated Using DFT and Compared with Experimental Data. (Note: Data for analogous compounds are presented due to the absence of specific published data for 1-methyl cyclopentyl acrylate.)

| Monomer | Method | Activation Energy (E_a) (kJ/mol) | Pre-exponential Factor (A) (L mol⁻¹ s⁻¹) | Reference |

| Methyl Acrylate | MPWB1K/6-31G(d,p) (Trimer) | 20.9 | 3.0 x 10⁷ | nih.gov |

| Methyl Acrylate | Experimental (Benchmark) | 17.3 | 1.41 x 10⁷ | rsc.org |

| n-Butyl Acrylate | DFT (Generic) | ~20 | ~10⁷ | acs.org |

Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org It posits a quasi-equilibrium between reactants and an activated complex (the transition state), which lies at a saddle point on the potential energy surface. wikipedia.org In conjunction with quantum chemistry calculations, TST is used to compute rate coefficients from the calculated activation energies (E_a) and other properties of the transition state structure. nih.govupenn.edu

The procedure involves:

Locating the Transition State (TS): Using DFT methods, the geometry of the transition state for a specific reaction step (e.g., propagation) is optimized.

Calculating Electronic Energy: The electronic energies of the reactants and the TS are calculated at a high level of theory. The difference, corrected for zero-point vibrational energy (ZPVE), gives the activation energy. chemrxiv.org

Calculating Partition Functions: Vibrational frequency calculations are performed to obtain the necessary data to compute the vibrational, rotational, and translational partition functions for the reactants and the TS.

Applying the TST Equation: The rate coefficient is then calculated using the Eyring equation, which incorporates the activation energy and the partition functions. acs.org

Studies on methyl acrylate and methyl methacrylate (B99206) have shown that this approach can yield activation energies and pre-exponential factors that align well with experimental values derived from techniques like pulsed-laser polymerization (PLP). nih.govacs.org For this compound, the bulky and constrained cyclic structure would be expected to influence the vibrational and rotational modes of the transition state, which would be captured in the calculated pre-exponential factor.

The three-dimensional structure (conformation) of the this compound monomer and the resulting polymer chain significantly impacts the polymerization process and the final material properties. Computational methods are essential for exploring the potential energy surface and identifying stable conformers.

For the monomer, rotations around the C-O and C-C single bonds of the ester group lead to various conformers with different energies. The bulky 1-methyl cyclopentyl group introduces significant steric constraints, likely favoring specific conformations that minimize steric clash. DFT calculations can map these conformational landscapes and identify the lowest-energy structures that are most populated and likely to participate in the polymerization reaction.

Computational Modeling of Polymerization Processes

While quantum chemistry focuses on individual reaction steps, higher-level simulation techniques are needed to model the entire polymerization process, which involves thousands of competing reactions. These methods use the kinetic parameters derived from quantum calculations as inputs to predict macroscopic properties.

Kinetic Monte Carlo (kMC) simulation is a powerful computational method for modeling complex reaction systems like polymerization. tu-clausthal.de Instead of solving differential equations, kMC simulates the temporal evolution of a system by stochastically selecting and executing individual reaction events based on their probabilities. tu-clausthal.de This approach provides detailed information on the polymer microstructure, including molecular weight distributions (MWDs), branching levels, and copolymer composition. tu-clausthal.de

A kMC model for the polymerization of this compound would incorporate a comprehensive kinetic scheme, including:

Initiation

Propagation

Termination (Combination and Disproportionation)

Chain transfer reactions (to monomer, solvent, or polymer)

Backbiting (intramolecular hydrogen abstraction) and β-scission, which are common in acrylates, especially at high temperatures. acs.org

The rate coefficients for each of these elementary reactions, ideally determined from quantum chemistry calculations or experiments, serve as inputs for the simulation. tu-clausthal.de By running simulations under various conditions (e.g., temperature, monomer concentration), kMC can predict how these parameters affect the final polymer architecture. For example, kMC simulations of butyl acrylate polymerization have been successfully used to describe the impact of solvent and temperature on the molar mass distribution and the content of different macromonomer species. tu-clausthal.de

Table 2: Typical Elementary Reactions Included in a kMC Model for Acrylate Polymerization.

| Reaction Type | Description | Significance |

| Initiation | Generation of primary radicals from an initiator. | Starts the polymerization process. |

| Propagation | Addition of monomer to a growing radical chain. | Governs the rate of polymer formation and chain growth. |

| Termination | Reaction between two radical chains to form dead polymer. | Controls the final molecular weight. |

| Backbiting | Intramolecular chain transfer, forming a mid-chain radical. | Leads to short-chain branching. |

| β-Scission | Fragmentation of a mid-chain radical. | Can lead to chain scission and formation of macromonomers. |

| Chain Transfer | Transfer of a radical to a monomer, polymer, or solvent. | Affects molecular weight and can introduce long-chain branching. |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the structure, dynamics, and thermodynamics of a system. nih.gov MD is particularly valuable for studying polymer chains in solution or in the bulk, where intermolecular forces and solvent interactions play a critical role. upenn.eduwur.nl

For the polymerization of this compound, MD simulations can be used to investigate:

Solvent Effects: The choice of solvent can significantly influence reaction kinetics. MD simulations can reveal how solvent molecules arrange around the monomer and the growing polymer radical, a phenomenon known as solvation. nih.gov Specific interactions, such as hydrogen bonding or electrostatic interactions between the solvent and the acrylate's carbonyl group, can stabilize or destabilize the transition state, altering reaction rates. nih.gov For the non-polar 1-methyl cyclopentyl group, non-polar solvents might be preferred, and MD can model these specific interactions.

Polymer Behavior: Once the polymer is formed, MD simulations can predict its behavior in different environments. This includes studying the polymer's conformation (e.g., radius of gyration), flexibility, and diffusion in various solvents. mdpi.com The bulky side chains of poly(this compound) would sterically hinder chain rotation, leading to a stiffer polymer chain compared to linear acrylates. MD simulations can quantify this effect by calculating properties like the persistence length. wur.nl This information is crucial for understanding the rheological and mechanical properties of the final material. researchgate.net

By employing a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, where the reacting species are treated with high-accuracy quantum methods and the surrounding solvent is modeled with classical force fields, researchers can achieve accurate predictions of kinetic rate constants in the liquid phase. chemrxiv.orgnih.gov

Development of Macroscopic Mechanistic Polymerization Reactor Models

Macroscopic mechanistic models are crucial for the design, optimization, and control of polymerization reactors. For the polymerization of acrylate monomers like this compound, these models integrate fundamental reaction mechanisms with reactor engineering principles to predict the evolution of monomer conversion, polymer molecular weight distribution, and polymer composition over time.

The development of such models for acrylate systems often involves accounting for a complex network of reactions. aiche.org High-temperature polymerization, which is employed to produce low molecular weight resins, introduces additional complexities due to the increased significance of secondary reactions such as thermal self-initiation, β-scission, intermolecular and intramolecular chain transfer (backbiting). aiche.org

A comprehensive mechanistic model for the free-radical polymerization of acrylates would typically include the following key steps:

Initiation: The generation of primary radicals from an initiator or through thermal self-initiation. aiche.org

Propagation: The addition of monomer units to the growing polymer chain.

Chain Transfer: The transfer of the radical activity to a monomer, solvent, or polymer molecule, which affects the molecular weight of the resulting polymer.

Termination: The cessation of chain growth through combination or disproportionation of two growing polymer radicals.

Computational software packages like PREDICI® are often used to solve the complex sets of differential equations that constitute these models. mdpi.com These simulations can predict how changes in reaction conditions, such as temperature, initiator concentration, and monomer feed composition, will affect the final polymer properties. For instance, models can capture the auto-acceleration (gel or Trommsdorff-Norris) effect, which is a common phenomenon in bulk and solution polymerization of acrylates. mdpi.com

Table 1: Key Reactions in a Macroscopic Mechanistic Model for Acrylate Polymerization

| Reaction Step | Description |

| Initiation | Generation of primary radicals. |

| Propagation | Addition of monomer to the growing chain. |

| Chain Transfer to Monomer | Transfer of radical activity to a monomer molecule. |

| Chain Transfer to Solvent | Transfer of radical activity to a solvent molecule. |

| Chain Transfer to Polymer | Transfer of radical activity to a polymer chain, leading to branching. |

| Backbiting (Intramolecular Chain Transfer) | Formation of a mid-chain radical via a "bite-back" mechanism. |

| β-Scission | Cleavage of a polymer chain at the β-position to a radical center. |

| Termination by Combination | Two growing chains combine to form a single dead polymer chain. |

| Termination by Disproportionation | One growing chain abstracts a hydrogen from another, resulting in two dead polymer chains. |

Prediction of Structure-Reactivity Relationships in Cyclopentyl Acrylate Monomers

The reactivity of a monomer in polymerization is intrinsically linked to its chemical structure. For cyclopentyl acrylate monomers, including this compound, computational chemistry offers powerful tools to predict and understand these structure-reactivity relationships. Factors such as steric hindrance, electronic effects, and the stability of the resulting radical species play a crucial role in determining the rates of propagation and termination.

Studies have shown that the structure of the ester group in acrylate and methacrylate monomers significantly influences their polymerization kinetics. For instance, the presence of bulky cycloaliphatic groups like cyclopentyl can affect the approach of the monomer to the growing radical chain, potentially influencing the propagation rate constant (k_p).

Computational methods, such as quantum chemical calculations, can be used to determine parameters that correlate with monomer reactivity. These parameters include:

Frontier Molecular Orbital (HOMO-LUMO) Energies: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electronic stability and reactivity of the monomer. acs.org

Radical Stabilization Energies: The stability of the propagating radical formed after monomer addition can be calculated to predict the likelihood of propagation versus other reactions.

Steric Descriptors: Computational models can quantify the steric bulk of the ester group, which can then be correlated with observed reactivity trends.

Research on analogous systems has demonstrated that even subtle changes in the cycloaliphatic substituent can lead to significant differences in polymerization behavior. For example, in a study comparing cyclopentyl and cyclohexyl substituted carbamate (B1207046) methacrylates, the cyclohexyl derivative was found to be significantly more reactive. nih.gov This was attributed to the more favorable positioning of an abstractable hydrogen in the six-membered ring. nih.gov Such insights are invaluable for designing new monomers with tailored reactivity.

Polymer Architecture and Topological Modeling of Poly(this compound)

The architecture and topology of a polymer chain describe the arrangement of its constituent monomer units and have a profound impact on the macroscopic properties of the material. For poly(this compound), computational modeling can be used to predict and analyze various architectural features, including linearity, branching, and the potential for forming cyclic structures.

During free-radical polymerization, side reactions such as chain transfer to polymer and backbiting can lead to the formation of branched structures. The frequency and length of these branches are influenced by reaction conditions and the chemical nature of the monomer. Kinetic Monte Carlo simulations and mechanistic models solved with software like PREDICI® can be used to predict the degree of branching as a function of conversion. mdpi.com

Topological modeling also extends to the synthesis of more complex architectures, such as cyclic polymers. While challenging to synthesize, cyclic polymers often exhibit unique properties compared to their linear counterparts. Computational studies can aid in designing synthetic strategies for such materials. For example, a synthetic protocol for creating a cyclic poly(methyl acrylate) has been developed that involves the topological transformation of a linear macromolecular acs.orgrotaxane. rsc.org This approach utilizes a "molecular machine" concept where a macrocyclic wheel component moves along a linear polymer axle before the ends are joined. rsc.org Such advanced modeling and synthetic techniques could potentially be adapted for creating cyclic poly(this compound).

Table 2: Comparison of Linear and Cyclic Polymer Topologies

| Property | Linear Polymer | Cyclic Polymer |

| Chain Ends | Two | Zero |

| Hydrodynamic Volume | Larger | Smaller (for the same molecular weight) |

| Radius of Gyration | Larger | Smaller (for the same molecular weight) |

| Intrinsic Viscosity | Higher | Lower (for the same molecular weight) |

| Glass Transition Temperature (Tg) | Generally higher | Generally lower |

Quantitative Structure-Property Relationship (QSPR) Modeling for Polymeric Materials

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of materials based on their chemical structure. researchgate.netnih.gov For polymers like poly(this compound), QSPR models can forecast a wide range of physical, chemical, and mechanical properties, thereby reducing the need for extensive experimental synthesis and characterization. researchgate.net

The development of a QSPR model involves several key steps:

Data Collection: A dataset of polymers with known properties is assembled.

Descriptor Generation: Numerical descriptors that encode the structural features of the polymer repeating units are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex topological, geometrical, and quantum-chemical descriptors. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the property of interest. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

QSPR models have been successfully applied to predict various properties of polyacrylates and related polymers, including:

Glass Transition Temperature (Tg): A crucial property that determines the temperature range over which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Refractive Index: Important for optical applications. nih.gov

Thermal Decomposition Temperature: An indicator of the polymer's thermal stability. nih.gov

Solubility Parameters: Useful for predicting the polymer's behavior in different solvents. nih.gov

A generalized QSPR model has been developed to predict the propagation rate coefficient (k_p) for a wide range of acrylate and methacrylate monomers, demonstrating excellent performance and reliability. acs.org This model utilizes norm index-based descriptors and can even predict k_p values for new monomers, showcasing the predictive power of QSPR in polymerization kinetics. acs.org

Thermodynamic Modeling of Monomer/Solvent Systems (e.g., VLE, LLE)

The thermodynamic behavior of monomer/solvent systems is critical for the design and operation of polymerization processes, as well as for downstream separation and purification steps. Vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) data are particularly important. wikipedia.orgresearchgate.net Thermodynamic models can be used to predict and correlate this phase equilibrium data, reducing the need for extensive experimental measurements.

Vapor-Liquid Equilibrium (VLE): VLE describes the distribution of chemical species between a liquid and a vapor phase at equilibrium. wikipedia.org For the this compound/solvent system, VLE data is essential for processes involving distillation, such as monomer purification or solvent recovery. Models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and its variations are group-contribution methods that can estimate activity coefficients and predict VLE behavior based on the chemical structures of the monomer and solvent. researchgate.net Experimental VLE data for polymer-solvent systems are often obtained using gravimetric sorption techniques and then correlated with thermodynamic models. researchgate.netresearchgate.net

Liquid-Liquid Equilibrium (LLE): LLE describes the composition of two immiscible or partially miscible liquid phases at equilibrium. researchgate.net This is relevant in solution polymerization where the polymer may precipitate out of the solvent, or in extraction processes used for monomer purification. The NRTL (Non-Random Two-Liquid) and UNIQUAC (Universal Quasi-Chemical) models are commonly used to correlate experimental LLE data for ternary systems, such as water + acrylate + solvent. researchgate.netresearchgate.net These models use binary interaction parameters, which can be determined from experimental data, to predict the phase behavior of the multicomponent system.

Table 3: Common Thermodynamic Models for Phase Equilibrium

| Model | Type | Primary Application | Basis |

| UNIFAC | Group Contribution | VLE | Predicts activity coefficients from molecular structure. |

| NRTL | Local Composition | LLE, VLE | Uses binary interaction parameters to describe deviations from ideality. |

| UNIQUAC | Local Composition | LLE, VLE | Accounts for molecular size and shape differences in addition to interaction energies. |

The choice of solvent can significantly impact polymerization kinetics and polymer properties, and thermodynamic modeling helps in selecting appropriate solvents for specific process requirements. researchgate.net For example, the polarity of the solvent can influence the rate of polymerization and the degree of branching in polyacrylates. chemrxiv.org

Advanced Applications and Novel Materials Development Based on 1 Methyl Cyclopentyl Acrylate

Design of Polymers for Optical Materials Applications

The inherent properties of polymers derived from 1-methyl cyclopentyl acrylate (B77674), such as high clarity, thermal stability, and a tunable refractive index, make them excellent candidates for advanced optical materials. The bulky, non-aromatic cyclic side group plays a critical role in defining the final optical and mechanical characteristics of the polymer.

Polymers based on 1-methyl cyclopentyl acrylate are engineered for applications where precise control over light is essential. The monomer itself has a refractive index of approximately 1.461. echemi.com When polymerized, the bulky 1-methylcyclopentyl side chain structure contributes to a polymer with low birefringence and high optical transparency, which is crucial for preventing signal loss or image distortion in optical components.